molecular formula C13H11NO2 B13128967 2-(6-Phenylpyridin-2-yl)aceticacid

2-(6-Phenylpyridin-2-yl)aceticacid

Cat. No.: B13128967
M. Wt: 213.23 g/mol
InChI Key: ISJCXYCXAJEJLI-UHFFFAOYSA-N
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Description

2-(6-Phenylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound features a phenyl group attached to the pyridine ring, which is further connected to an acetic acid moiety. The unique structure of 2-(6-Phenylpyridin-2-yl)acetic acid makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Phenylpyridin-2-yl)acetic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of 2-(6-Phenylpyridin-2-yl)acetic acid may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the stability of the compound throughout the process .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Phenylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(6-Phenylpyridin-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Phenylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 2-(6-Phenylpyridin-2-yl)acetic acid is unique due to its specific combination of a phenyl group and a pyridine ring connected to an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-(6-phenylpyridin-2-yl)acetic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)

InChI Key

ISJCXYCXAJEJLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)CC(=O)O

Origin of Product

United States

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